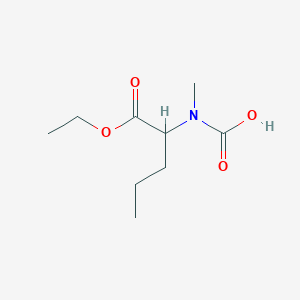
1(Ethoxycarbonyl) butyl methyl carbamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(Ethoxycarbonyl) butyl methyl carbamic acid typically involves the esterification of butyl methyl carbamic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at a moderate temperature to ensure the esterification process proceeds efficiently.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.
Solvent: The reaction is often conducted in an organic solvent like dichloromethane or toluene to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
1(Ethoxycarbonyl) butyl methyl carbamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carbamic acids depending on the nucleophile used.
科学的研究の応用
1(Ethoxycarbonyl) butyl methyl carbamic acid is primarily used in proteomics research . It serves as a reagent in the study of protein structures and functions. The compound’s ability to modify proteins makes it valuable in understanding protein interactions and mechanisms.
作用機序
The mechanism of action of 1(Ethoxycarbonyl) butyl methyl carbamic acid involves its interaction with proteins. The compound can form covalent bonds with amino acid residues, leading to modifications in protein structure and function. These modifications can affect protein activity, stability, and interactions with other molecules.
類似化合物との比較
Similar Compounds
- Ethyl N-carboxy-N-methylvalinate
- Ethyl N-carboxy-N-methylisoleucinate
- Ethyl N-carboxy-N-methylleucinate
Uniqueness
1(Ethoxycarbonyl) butyl methyl carbamic acid is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. Its ethoxycarbonyl group provides a reactive site for covalent bonding with proteins, making it a valuable tool in proteomics research.
特性
CAS番号 |
1396965-17-5 |
|---|---|
分子式 |
C9H17NO4 |
分子量 |
203.24 g/mol |
IUPAC名 |
(1-ethoxy-1-oxopentan-2-yl)-methylcarbamic acid |
InChI |
InChI=1S/C9H17NO4/c1-4-6-7(8(11)14-5-2)10(3)9(12)13/h7H,4-6H2,1-3H3,(H,12,13) |
InChIキー |
JTLMGOVANMETQY-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)OCC)N(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















